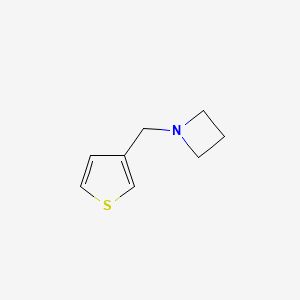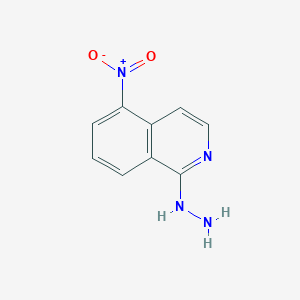
2-(2-Iodo-4-methylphenyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Iodo-4-methylphenyl)acetonitrile is an organic compound with the molecular formula C9H8IN It is characterized by the presence of an iodine atom and a nitrile group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Iodo-4-methylphenyl)acetonitrile typically involves the iodination of 4-methylphenylacetonitrile. A common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom into the aromatic ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Iodo-4-methylphenyl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can convert the nitrile group to an amine.
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the nitrile group to a carboxylic acid.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as azides or cyanides.
Reduction: The major product is the corresponding amine.
Oxidation: The major product is the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
2-(2-Iodo-4-methylphenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of radiolabeled compounds for imaging studies.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Iodo-4-methylphenyl)acetonitrile is primarily related to its chemical reactivity. The iodine atom and nitrile group can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis. The specific molecular targets and pathways would depend on the context of its use, such as in drug development or material science.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Iodophenylacetonitrile
- 4-Iodo-2-methylphenylacetonitrile
- 2-Bromo-4-methylphenylacetonitrile
Comparison
2-(2-Iodo-4-methylphenyl)acetonitrile is unique due to the specific positioning of the iodine and methyl groups on the phenyl ring. This positioning can influence the compound’s reactivity and the types of reactions it can undergo, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C9H8IN |
|---|---|
Peso molecular |
257.07 g/mol |
Nombre IUPAC |
2-(2-iodo-4-methylphenyl)acetonitrile |
InChI |
InChI=1S/C9H8IN/c1-7-2-3-8(4-5-11)9(10)6-7/h2-3,6H,4H2,1H3 |
Clave InChI |
OLTDZANEXQLXND-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)CC#N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


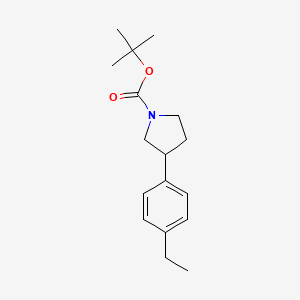
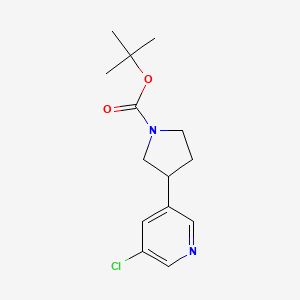

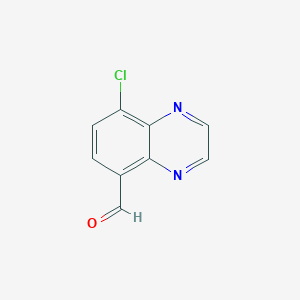
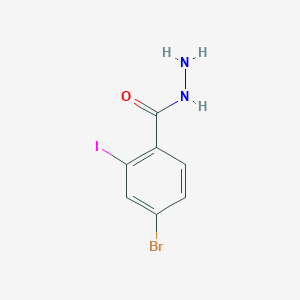
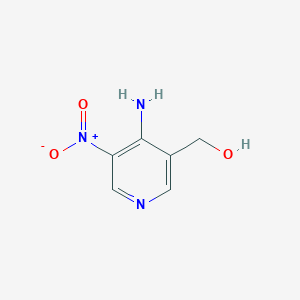
![Ethyl 5-pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13662420.png)
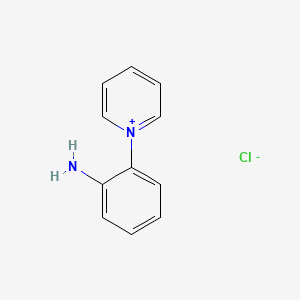
![N'-[5-[5-[[4-[5-[acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentylamino]pentyl]-N'-hydroxybutanediamide;hydrochloride](/img/structure/B13662435.png)

